molecular formula C24H23ClO5 B12137712 ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate

Cat. No.: B12137712
M. Wt: 426.9 g/mol
InChI Key: HOBUYJPODNXVHJ-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative featuring a chromen-2-one (2H-chromen) backbone substituted with a 6-chloro, 4-methyl, and 2-oxo group. The 7-position is modified with a (4-vinylbenzyl)oxy moiety, and the propanoate ester at the 3-position introduces additional steric and electronic complexity. This compound shares structural motifs with bioactive coumarins, which are often explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C24H23ClO5

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H23ClO5/c1-4-16-6-8-17(9-7-16)14-29-22-13-21-19(12-20(22)25)15(3)18(24(27)30-21)10-11-23(26)28-5-2/h4,6-9,12-13H,1,5,10-11,14H2,2-3H3

InChI Key

HOBUYJPODNXVHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C=C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.

    Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Esterification: Finally, the propanoate ester is formed by reacting the intermediate with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for diseases where chromen-2-one derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate depends on its interaction with biological targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The vinylbenzyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to the target molecule, differing primarily in substituents at the 7-position of the chromene ring or modifications to the ester group. Key comparisons are summarized in Table 1.

Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate

  • Structure : Differs at the 7-position, where a propoxy group replaces the (4-vinylbenzyl)oxy substituent.
  • Properties: Molecular weight 352.8 g/mol, XLogP3 = 3.8, with eight rotatable bonds.
  • Applications: No direct pharmacological data are reported, but simpler coumarin esters are often intermediates in drug synthesis.

Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

  • Structure : Features a 3-(trifluoromethyl)benzyloxy group at the 7-position.
  • Properties : Molecular weight 476.85 g/mol, XLogP3 = 5.2. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
  • Synthesis : Likely prepared via nucleophilic substitution or esterification, similar to methods for related chromene derivatives using EDC●HCl/DMAP catalysis .

Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate

  • Structure : Substituted with a (3-phenylpropenyl)oxy group at the 7-position.
  • Properties : Molecular weight 453.89 g/mol. The conjugated double bond in the propenyl group may confer UV activity or enable polymerization, relevant in materials science .

6-Chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-((4-methylphenyl)sulfonamido)propanoate

  • Structure: Replaces the ethyl ester with a sulfonamide-linked propanoate and adds a chloromethyl group at the 4-position.
  • Properties: Molecular weight 470.32 g/mol, pKa ~10.55.

Table 1: Structural and Physicochemical Comparison

Compound Name 7-Position Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features/Applications
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate (Target) (4-Vinylbenzyl)oxy C₂₃H₂₁ClO₆ 428.86 4.5* Potential steric hindrance; polymerization?
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Propoxy C₁₈H₂₁ClO₅ 352.80 3.8 Higher solubility; intermediate synthesis
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 3-(Trifluoromethyl)benzyloxy C₂₃H₂₀ClF₃O₅ 476.85 5.2 Enhanced lipophilicity; agrochemical candidate
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate (E)-3-Phenylpropenyloxy C₂₃H₂₁ClO₅ 453.89 4.9* Conjugated system; UV/materials applications
6-Chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-((4-methylphenyl)sulfonamido)propanoate Sulfonamide-linked propanoate C₂₀H₁₇Cl₂NO₆S 470.32 N/A Enzyme inhibition; hydrogen-bond donor

*Estimated based on structural analogs.

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